molecular formula C16H19BO4 B1602498 (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 870779-00-3

(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No. B1602498
CAS RN: 870779-00-3
M. Wt: 286.1 g/mol
InChI Key: LZLHTPXZVHZUQB-UHFFFAOYSA-N
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Description

“(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C16H19BO4 . It has a molecular weight of 286.13 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is COCCc1ccc (OCc2ccc (cc2)B (O)O)cc1 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxyethyl and phenoxy bridge .


Physical And Chemical Properties Analysis

“(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 286.13 . The compound’s InChI key is LZLHTPXZVHZUQB-UHFFFAOYSA-N .

Scientific Research Applications

Drug Design and Delivery

This compound is considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . The boronic acid moiety can be used to create prodrugs that release active agents in the presence of elevated glucose levels, making it potentially useful for targeting diabetic complications or tumors.

Organic Synthesis

In organic chemistry, phenylboronic acids are pivotal in various coupling reactions. The subject compound can be utilized in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Biological Studies

The compound has been studied for its effects on biological systems. For instance, it has shown potential as an inhibitor against fungal appressorium formation, which is crucial for plant pathogenesis . This suggests its use in agricultural research to develop fungicides or study plant-pathogen interactions.

Neutron Capture Therapy

As a boron carrier, this compound can be used in boron neutron capture therapy (BNCT), a targeted radiotherapy technique for treating cancer. The boron is delivered to a tumor site and then irradiated with neutrons, causing localized radiation damage .

Synthesis of Fluorescent Probes

The compound has been used in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes, which are fluorescent tools for tethering the glycan domain of antibodies . These probes can be used in various bioimaging and diagnostic applications.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a metal, such as palladium . The reaction conditions are generally mild and tolerant of various functional groups .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It’s important to note that boronic pinacol esters, a class of compounds related to boronic acids, have been found to be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, which can have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of boronic pinacol esters . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, requires specific reaction conditions, including the presence of a palladium catalyst and a base .

properties

IUPAC Name

[4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO4/c1-20-11-10-13-4-8-16(9-5-13)21-12-14-2-6-15(7-3-14)17(18)19/h2-9,18-19H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLHTPXZVHZUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584614
Record name (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

CAS RN

870779-00-3
Record name (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4'-(2-Methoxyethyl)phenoxy)methyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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